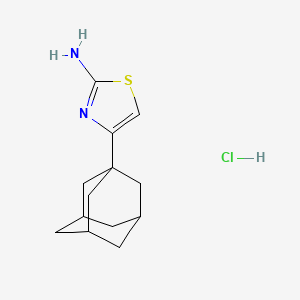

4-(1-Adamantyl)-2-aminothiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a chemical compound that is related to other adamantyl compounds such as 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride and 1-(1-Adamantyl)ethylamine hydrochloride . These compounds are often used in research and have various applications in the field of chemistry and medicine .

Synthesis Analysis

The synthesis of adamantyl compounds often involves reactions with adamantane or its derivatives . For example, 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can be reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is related to other adamantyl compounds. For instance, 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride has a linear formula of C22H32ClNO .Chemical Reactions Analysis

Adamantyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties, is the smallest representative of diamondoids . The adamantane moiety is lipophilic and can ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .Scientific Research Applications

Synthesis and Biological Activity

4-(1-Adamantyl)-2-aminothiazole hydrochloride and its derivatives have been explored for their potential in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of such compounds often involves the reaction of adamantyl-substituted triazoles or related structures with different reagents, leading to a variety of derivatives with potential biological activities.

For example, novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have been synthesized and tested for their in vitro activities against a range of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Several of these derivatives exhibited good or moderate activities, particularly against Gram-positive bacteria. Additionally, the in vivo anti-inflammatory activity of some compounds was determined using the carrageenan-induced paw oedema method in rats, with certain compounds showing dose-dependent activity in this area (Al-Omar et al., 2010).

Anticancer Potential

The anticancer potential of adamantyl-substituted compounds has also been investigated. For instance, theoretical calculations, cytotoxic evaluation, and molecular docking studies of 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione revealed its potential as a novel chemotherapeutic agent. The compound was evaluated for its in vitro anticancer activity against the MCF-7 cancer line and showed inhibition activity against the protein BRCA2, a target enzyme for MCF-7 cancer cells, as simulated using AutoDock Vina software (Karagoz Genç et al., 2015).

Synthesis of Adamantyl Derivatives

The synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea has led to a variety of N-substituted imino derivatives, showcasing the versatility of adamantyl compounds in chemical synthesis. These reactions highlight the potential for creating diverse structures that could be further explored for various biological activities (Abdelaal & Bauer, 1988).

Safety And Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name |

4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQRNQJFCJUSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-2-aminothiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)